2-Biphenylyl sulfate-d5 (potassium)
Description
Properties
Molecular Formula |
C12H9KO4S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
potassium;[2-(2,3,4,5,6-pentadeuteriophenyl)phenyl] sulfate |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1/i1D,2D,3D,6D,7D; |
InChI Key |
PTKQTFJBSPXPGV-ISWUXAKYSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2OS(=O)(=O)[O-])[2H])[2H].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most efficient method for constructing the biphenyl core structure involves palladium-catalyzed cross-coupling reactions. Based on documented procedures, several approaches have proven effective.
Suzuki-Miyaura Coupling
The reaction between arylboronic acids and aryl halides represents a reliable method for biphenyl synthesis. For 2-substituted biphenyls, this typically involves:
ArB(OH)₂ + Ar'X → Ar-Ar' + B(OH)₂X
According to the patent literature, this can be performed using catalysts such as [Pd(PPh₃)₄], [PdCl₂(PPh₃)₂], or [Pd(OAc)₂/PPh₃]. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran, dimethylformamide, or acetone.
A representative procedure involves reacting 2-bromo-4-chlorophenol derivatives with 3-carboxyphenyl boronic acid in the presence of palladium catalysts to obtain biphenyl derivatives with specific substitution patterns.
Alternative Cross-Coupling Methods
Other cross-coupling strategies documented in the literature include:
- Kumada coupling using organomagnesium reagents
- Negishi coupling with organozinc compounds
- Stille coupling employing organotin reagents
A relevant example from the research findings indicates that the homocoupling of 2-(2-furyl)-1,3-dioxolane can be performed with palladium acetate as the catalyst under an oxygen atmosphere.
Direct Arylation Approaches
The direct C-H activation and arylation of aromatic compounds offers a more atom-economical approach to biphenyl synthesis. According to the literature, this can be achieved using palladium acetate in the presence of oxygen:
Ar-H + Ar'-X → Ar-Ar' + H-X
A specific example noted in the search results describes the oxidative homocoupling reaction of 2-(2-furyl)-1,3-dioxolane catalyzed by palladium acetate under an oxygen atmosphere.
Deuteration Strategies
Hydrogen-Deuterium Exchange Methods
Several approaches for deuterating aromatic compounds have been documented in the literature, which can be adapted for the preparation of d5-labeled biphenyl derivatives.
Acid-Catalyzed H/D Exchange
Trifluoroacetic anhydride/D₂O mixtures have proven effective for deuterium incorporation:
Ar-H + D₂O/CF₃CO₂O → Ar-D + CF₃CO₂H/HDO
According to experimental findings, this method typically involves treating the aromatic compound with a 2:1 mixture of trifluoroacetic anhydride and D₂O at elevated temperatures (80-100°C) for 24-48 hours. The reaction mixture is then concentrated under vacuum to remove trifluoroacetic acid, followed by extraction with chloroform or dichloromethane.
For example, deuterated 2,6-dimethyl benzoic acid was prepared by treating 5 g of 2,6-dimethyl benzoic acid with 25 ml solution of trifluoroacetic anhydride and D₂O (2:1) at 100°C for 24 hours.
Metal-Catalyzed H/D Exchange
Precious metal catalysts facilitate H/D exchange under milder conditions:
Ar-H + D₂O → Ar-D + HDO
A method from the literature employs silver acetate (0.2 mmol), triphenylphosphine (0.3 mmol), and potassium carbonate (1.0 mmol) with D₂O (1.0 mL) in a sealed tube at 120-160°C for 24-72 hours. This approach is particularly useful for selective deuteration.
Iridium-Catalyzed H/D Exchange
Recent developments in directed ortho-deuteration involve iridium catalysts:
Ar-DG + D₂ → Ar(D)-DG
These methods are particularly effective for directed ortho-deuteration of arenes with various directing groups including sulfonamides and sulfones. The search results indicate that ortho-deuteration of primary, secondary, and tertiary sulfonamides can be achieved using iridium catalysts, potentially providing a route to selectively deuterated biphenyls.
Perdeuteration Methods
For complete deuteration (d5), the approach often requires more rigorous conditions or alternative routes:
Ar-H₅ + D₂O (excess) → Ar-D₅
One effective method involves using a Pd/C-catalyzed H₂–D₂ exchange reaction in an H₂–D₂O system, which can achieve excellent to quantitative deuterium incorporation. This approach works particularly well for electron-rich arenes like anilines and phenols, which is relevant for our target compound.
Table 1: Comparison of Deuteration Methods for Aromatic Compounds
Installation of the Sulfate Group
Hydroxylation of Biphenyl
The sulfate group is typically introduced via a hydroxyl precursor. Several strategies for hydroxylation of biphenyls can be employed:
Direct Hydroxylation
Oxidative methods can introduce a hydroxyl group directly at the 2-position:
Biphenyl + oxidant → 2-hydroxybiphenyl
Hydrolysis of Corresponding Halides
Alternatively, a pre-installed halogen at the 2-position can be hydrolyzed:
2-halobiphenyl + NaOH → 2-hydroxybiphenyl
Sulfation Reactions
Once the hydroxyl group is installed, sulfation can be achieved through several methods:
Reaction with Sulfur Trioxide or Complexes
The reaction with sulfur trioxide or its pyridine/trimethylamine complexes offers a direct route to the sulfate:
2-hydroxybiphenyl-d₅ + SO₃·pyridine → 2-biphenylyl sulfate-d₅
Chlorosulfonic Acid Method
Chlorosulfonic acid provides an alternative route:
2-hydroxybiphenyl-d₅ + ClSO₃H → 2-biphenylyl sulfate-d₅
Based on synthetic procedures for sulfonation of aromatic compounds, such as that described for 2,4-dichloro-5-sulfonyl benzoic acid, chlorosulfonic acid can be used in the presence of catalysts such as sulfuric acid, iron trichloride, or zinc dichloride.
In a representative procedure, the aromatic compound is treated with chlorosulfonic acid and a catalyst at temperatures between 130-150°C, followed by quenching with ice water and isolation of the sulfonyl chloride intermediate. This intermediate can then be converted to the sulfate through appropriate transformations.
Formation of the Potassium Salt
Neutralization with Potassium Hydroxide
The final step involves the formation of the potassium salt:
2-biphenylyl sulfate-d₅ + KOH → 2-biphenylyl sulfate-d₅ (potassium)
This is typically achieved by careful neutralization with potassium hydroxide to a specific pH (usually 7.0-7.5), followed by precipitation and purification.
Ion Exchange Methods
Alternatively, ion exchange can be employed if the sulfate is initially prepared with a different counter-ion:
2-biphenylyl sulfate-d₅ (Na) + KCl → 2-biphenylyl sulfate-d₅ (K) + NaCl
Proposed Complete Synthetic Routes
Based on the literature analysis, two viable synthetic routes for 2-biphenylyl sulfate-d5 (potassium) are proposed:
Route A: Late-Stage Deuteration
- Synthesize 2-hydroxybiphenyl via Suzuki coupling of 2-bromophenol and phenylboronic acid
- Convert to 2-biphenylyl sulfate potassium
- Perform deuteration using D₂O/trifluoroacetic anhydride or Pd/C-catalyzed H₂–D₂O system
Route B: Deuterated Building Block Approach
- Prepare perdeuterated bromobenzene (bromobenzene-d5)
- Couple with 2-hydroxyphenylboronic acid via Suzuki reaction
- Convert 2-hydroxybiphenyl-d5 to the corresponding sulfate
- Form the potassium salt through neutralization with KOH
Table 2: Comparison of Synthetic Routes to 2-Biphenylyl Sulfate-d5 (Potassium)
| Route | Key Advantages | Limitations | Overall Yield (estimated) | D-incorporation |
|---|---|---|---|---|
| A: Late-stage deuteration | Fewer steps, Established biphenyl chemistry | Potential selectivity issues in deuteration | 15-25% | 85-95% |
| B: Deuterated building block | Better control of deuterium positioning | Requires pre-deuterated reagents, More steps | 10-20% | >95% |
Analytical Characterization
NMR Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and deuterium incorporation. For deuterated compounds, the deuterium incorporation can be calculated by comparing the integration of remaining proton signals to those of undeuterated reference compounds.
Mass Spectrometry
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern, confirming both the structure and deuterium incorporation. The molecular ion peak should show a mass increase of approximately 5 amu compared to the non-deuterated analog.
Infrared Spectroscopy
IR spectroscopy can confirm the presence of the sulfate group by characteristic absorption bands in the 1200-1250 cm⁻¹ (asymmetric S=O stretch) and 1040-1070 cm⁻¹ (symmetric S=O stretch) regions.
Chemical Reactions Analysis
Types of Reactions
2-Biphenylyl sulfate-d5 (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The biphenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
Scientific Research Applications
Environmental Monitoring
2-Biphenylyl sulfate-d5 is utilized in environmental studies to trace the presence of polychlorinated biphenyls (PCBs) and their metabolites in biological samples. A study quantified multiple sulfated metabolites of PCBs in serum samples from mothers and children, highlighting significant differences in concentrations between urban and rural populations . The stable isotope labeling allows for precise tracking of these compounds, facilitating better understanding of their environmental impact.
Toxicological Studies
The compound serves as a reference standard in toxicological research to evaluate the effects of sulfated metabolites on human health. Its application in studies assessing PCB exposure has revealed correlations between maternal and child serum levels of PCB sulfates, providing insights into the bioaccumulation and potential health risks associated with these compounds .
Agricultural Research
As a derivative of 2-phenylphenol, 2-biphenylyl sulfate-d5 can be used to study the degradation pathways of agricultural fungicides. Although 2-phenylphenol is no longer used as a food additive, understanding its breakdown products is crucial for assessing environmental residues and their effects on ecosystems .
Case Study 1: PCB Metabolite Analysis
In a study conducted on serum samples from different demographics, researchers employed 2-biphenylyl sulfate-d5 to analyze the presence of PCB sulfates. The results indicated higher concentrations in urban populations compared to rural ones, emphasizing the need for ongoing monitoring of these compounds due to their persistent nature in the environment .
Case Study 2: Toxicokinetics of Sulfated Compounds
A recent investigation focused on the pharmacokinetics of sulfated metabolites in humans. By utilizing 2-biphenylyl sulfate-d5 as a tracer, researchers were able to determine how these compounds are processed within the body, shedding light on their potential toxic effects and informing regulatory standards for exposure limits .
Mechanism of Action
The mechanism of action of 2-Biphenylyl sulfate-d5 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The sulfate group can participate in various biochemical reactions, providing insights into enzyme activities and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-Biphenylyl Sulfate Potassium Salt (Non-Deuterated)
- Molecular Formula : C₁₂H₁₀KO₄S
- Molecular Weight : 289.38
- Key Differences: Lacks deuterium substitution, limiting its use in isotopic tracing. Shares the same sulfate ester backbone and biphenyl structure as the deuterated analog. Applications: Reference standard in toxicity studies of 2-Phenylphenol derivatives .
2-Phenylphenol (Parent Compound)
- Molecular Formula : C₁₂H₁₀O
- Molecular Weight : 170.21
- Key Differences :
4,4′-Biphthalic Anhydride
- Molecular Formula : C₁₆H₆O₆
- Molecular Weight : 294.21
- Key Differences :
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Molecular Formula : C₁₀H₆K₂O₇S₂
- Molecular Weight : 384.48
- Key Differences: Features a naphthalene core with dual sulfonate groups, differing in aromatic structure and ionic character from the monovalent sulfate in 2-Biphenylyl Sulfate-d5. Applications: Dye intermediate and surfactant, distinct from isotopic labeling .
Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Molecular Weight : 228.24
- Key Differences :
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Primary Applications | Isotopic Labeling |
|---|---|---|---|---|---|
| 2-Biphenylyl Sulfate-d5 (K) | C₁₂H₅D₅KO₄S | 294.40 | Sulfate ester, biphenyl | Metabolic tracing, MS standards | Yes (D5) |
| 2-Biphenylyl Sulfate (K) | C₁₂H₁₀KO₄S | 289.38 | Sulfate ester, biphenyl | Toxicity reference standards | No |
| 2-Phenylphenol | C₁₂H₁₀O | 170.21 | Phenol, biphenyl | Agricultural fungicide | No |
| 4,4′-Biphthalic Anhydride | C₁₆H₆O₆ | 294.21 | Anhydride, biphenyl | Polymer synthesis | No |
| Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | C₁₀H₆K₂O₇S₂ | 384.48 | Disulfonate, naphthol | Dye intermediates | No |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | Hydroxy acid, diphenyl | Pharmaceutical synthesis | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
